4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
Description
This compound features a benzamide moiety substituted with 4-chloro and 2-methoxy groups, connected via an ethyl linker to a thieno[3,2-d]pyrimidin-4-one core. The thienopyrimidinone scaffold is a fused heterocyclic system combining thiophene and pyrimidine rings, which is known for its pharmacological relevance in targeting kinases, antimicrobial agents, and anticancer therapies .
Properties
IUPAC Name |
4-chloro-2-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-23-13-8-10(17)2-3-11(13)15(21)18-5-6-20-9-19-12-4-7-24-14(12)16(20)22/h2-4,7-9H,5-6H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPMHZPECQQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the methoxy and chloro substituents. The thieno[3,2-d]pyrimidinone moiety is then attached through a series of reactions that may include cyclization and condensation steps. Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and methoxy groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Researchers may investigate its potential as a therapeutic agent for treating certain diseases.
Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from analogs with alternative fused-ring systems:
- Quinazolinone Derivatives (e.g., compounds 3e, 3k in ): These feature a quinazolinone core (benzene fused to pyrimidine) instead of thienopyrimidinone. Melting points for quinazolinones (e.g., 261–263°C for 3e ) are notably higher than those of thienopyrimidinones, suggesting differences in crystallinity and solubility .
- Thieno[2,3-d]pyrimidin-4-one Derivatives (e.g., compounds 8, 9 in ): The sulfur atom position differs (2,3-d vs. 3,2-d), which may influence π-stacking interactions and solubility. For example, compound 9 (thieno[2,3-d]pyrimidinone) has a melting point of 175–177°C , lower than quinazolinones, implying improved solubility.
Substituent Effects on Benzamide and Linker
- Halogen Substituents: The 4-chloro group on the benzamide in the target compound is analogous to the 4-bromo substituent in compound 3e and the 4-chlorophenyl group in compound 9 . Halogens enhance lipophilicity and may improve membrane permeability.
- Methoxy vs. Other Alkoxy Groups: The 2-methoxy group in the target compound contrasts with trifluoromethyl phenoxy substituents in compound 8b (), which introduce strong electron-withdrawing effects that could modulate receptor binding .
- Linker Modifications: The ethyl linker in the target compound is shorter than the acetohydrazide chains in (e.g., compound 4) and the thiazolidinone moieties in (e.g., compound 8). Longer or functionalized linkers may increase conformational flexibility but reduce metabolic stability .
Table 1: Key Properties of Selected Analogs
Key Observations
- Melting Points: Thienopyrimidinones (e.g., 175–177°C ) generally exhibit lower melting points than quinazolinones (260–264°C ), suggesting enhanced solubility for the former.
- Biological Activity: Thieno[2,3-d]pyrimidin derivatives in demonstrated anti-microbial activity, likely due to the trifluoromethyl phenoxy group’s electron-withdrawing effects . The target compound’s chloro and methoxy groups may similarly enhance bioactivity through lipophilic interactions.
Biological Activity
4-Chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 336.83 g/mol
- CAS Number : 97229-11-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in cellular processes.
- Inhibition of Acetyl-CoA Carboxylase (ACC) : The compound has been reported to inhibit ACC, an enzyme crucial for fatty acid metabolism. This inhibition may contribute to its anti-obesity and anti-diabetic effects .
- Antitumor Activity : Studies have suggested potential antitumor properties, possibly through the modulation of signaling pathways associated with cell proliferation and apoptosis .
- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to establish its efficacy and mechanism .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| ACC Inhibition | Reduces fatty acid synthesis | |
| Antitumor Effects | Modulates cancer cell signaling | |
| Antimicrobial Activity | Effective against specific bacterial strains |
Case Study: Antitumor Effects
In a study examining the antitumor effects of this compound, cancer cell lines were treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis in malignant cells. The study highlighted the need for further exploration into its molecular targets within cancer pathways.
Case Study: ACC Inhibition in Metabolic Disorders
Another investigation focused on the compound's ability to inhibit ACC in vitro. The results demonstrated significant reductions in lipid accumulation in hepatocytes treated with the compound compared to controls. This finding suggests a potential therapeutic role for the compound in managing metabolic disorders such as obesity and type 2 diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
